N-(Phenylmethoxy)-1,5-pentanediamine

Description

Contextualization within the Diamine Class of Organic Compounds

Diamines are organic compounds that contain two amine functional groups. This class of compounds is of great importance in both industrial and laboratory-scale chemistry. The presence of two basic nitrogen centers allows diamines to act as bidentate ligands in coordination chemistry, as monomers in the synthesis of polyamides and polyurethanes, and as key building blocks in the preparation of a wide array of heterocyclic compounds.

1,5-Pentanediame, also known as cadaverine (B124047), is a simple five-carbon linear diamine. nist.govnist.gov It serves as the foundational structure for N-(Phenylmethoxy)-1,5-pentanediamine. The parent compound, 1,5-pentanediamine, is primarily used in the manufacture of polyamides and can be used to produce other important chemical raw materials like isocyanates, pyridine, and piperidines. google.com The introduction of a substituent on one of the nitrogen atoms, as seen in this compound, modifies the reactivity and physical properties of the parent diamine, allowing for more controlled and selective chemical transformations.

Structural Features and Nomenclature Considerations

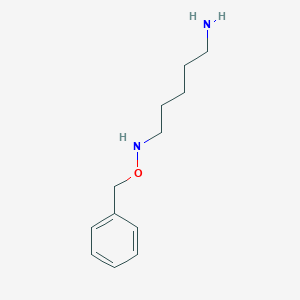

The chemical structure of this compound, with the molecular formula C12H20N2O, is characterized by a five-carbon aliphatic chain with a primary amine group at one end and a secondary amine bearing a phenylmethoxy (more commonly known as benzyloxy) group at the other. nih.govepa.gov This arrangement of functional groups is key to its utility.

Due to the presence of the phenylmethoxy group, the compound is often referred to by its alternative and more common name, N-(Benzyloxy)-1,5-pentanediamine. nih.govimpurity.com Other synonyms include 5-((Benzyloxy)amino)pentan-1-amine and N'-phenylmethoxypentane-1,5-diamine. nih.gov The IUPAC name for this compound is N'-phenylmethoxypentane-1,5-diamine. nih.gov The benzyloxy group serves as a protecting group for one of the amine functionalities. This is a crucial feature in multi-step syntheses where it is necessary to differentiate between the two amine groups and perform reactions selectively at the unprotected primary amine. The benzyl (B1604629) group can be readily removed under specific reaction conditions, typically through catalytic hydrogenation, to reveal the second primary amine.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H20N2O |

| Molecular Weight | 208.30 g/mol |

| Appearance | Yellow Oil |

| IUPAC Name | N'-phenylmethoxypentane-1,5-diamine |

| CAS Number | 160388-21-6 |

| Data sourced from PubChem and other chemical suppliers. nih.govimpurity.com |

Significance as a Multifunctional Chemical Entity in Synthetic Chemistry

The significance of this compound in synthetic chemistry lies in its multifunctional nature. It provides a scaffold with two distinct nucleophilic centers, one of which is temporarily masked. This allows for a sequential and controlled introduction of different functionalities into a target molecule.

The primary amine end of the molecule can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. For instance, it can be reacted with aldehydes or ketones to form imines, which can then be further reduced to secondary amines. The protected benzyloxyamine end remains unreactive during these transformations. Once the desired modifications have been made at the primary amine site, the benzyloxy group can be cleaved to liberate the second primary amine, which can then participate in subsequent reactions. This strategic protection and deprotection sequence is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules with well-defined architectures.

The utility of diamines with differentiated reactivity is highlighted in the synthesis of various complex organic molecules and pharmaceutical intermediates. For example, related diamine structures are used in the preparation of chiral ligands for asymmetric catalysis and in the synthesis of polyamine natural products and their analogs. While specific, large-scale industrial applications of this compound are not widely documented, its role as a versatile building block in research and development is clear.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-phenylmethoxypentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c13-9-5-2-6-10-14-15-11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGYQCPSHWDABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455813 | |

| Record name | N-(Phenylmethoxy)-1,5-pentanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160388-21-6 | |

| Record name | N-(Phenylmethoxy)-1,5-pentanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Phenylmethoxy 1,5 Pentanediamine and Its Precursors

Synthesis of the 1,5-Pentanediamine Backbone

The 1,5-pentanediamine (also known as cadaverine) backbone is a crucial precursor. epa.govchemeo.com Both biotechnological and traditional chemical routes exist for its production, with a growing emphasis on greener, bio-based methods.

Biotechnological Approaches: Lysine (B10760008) Decarboxylase-Mediated Synthesis from Lysine Fermentation Liquor

A prominent and sustainable method for producing 1,5-pentanediamine is through the enzymatic decarboxylation of lysine. rsc.org This biotransformation is catalyzed by the enzyme lysine decarboxylase (LDC). nih.gov The lysine itself is readily available from the fermentation of renewable resources like glucose. rsc.org

Key parameters influencing the efficiency of this biotechnological route include the choice of microbial strain, the activity of the lysine decarboxylase, and the composition of the fermentation medium. rsc.orgnih.gov Some processes have reported achieving high titers of 1,5-pentanediamine, demonstrating the industrial potential of this method. rsc.org

Advanced Purification and Isolation Techniques for 1,5-Pentanediamine

Following its synthesis, particularly from fermentation broths, 1,5-pentanediamine must be purified to remove impurities such as residual starting materials, byproducts, and components of the fermentation medium. google.com A combination of advanced separation techniques is often employed to achieve high purity.

Cation Exchange Resin Chromatography: A highly effective method for the separation and purification of 1,5-pentanediamine from fermentation broth is the use of cation exchange resins. nih.govnih.govresearchgate.net The basic nature of the amine groups in 1,5-pentanediamine allows it to bind to the acidic functional groups of the cation exchange resin. Impurities that are less basic or anionic can be washed away. The bound 1,5-pentanediamine is then eluted from the resin using a solution with a high concentration of counter-ions, such as hydrochloric acid, which results in the formation of 1,5-pentanediamine hydrochloride. nih.govnih.gov Studies have investigated various parameters to optimize this process, including the type of resin, pH of the solution, temperature, and flow rate, to achieve high adsorption capacity and recovery rates. nih.govfrontiersin.org

Crystallization: Crystallization is a crucial final step in the purification process to obtain high-purity 1,5-pentanediamine, often in its salt form like 1,5-pentanediamine hydrochloride. nih.govnih.gov This technique relies on the principle that the desired compound and impurities have different solubilities in a given solvent. By carefully controlling conditions such as temperature, concentration, and solvent composition, the target compound can be induced to crystallize out of the solution, leaving impurities behind. youtube.com Cooling crystallization is a common method where a saturated solution of the product is slowly cooled to induce crystallization. nih.gov The quality of the resulting crystals is a key indicator of the purity of the final product. nih.govnih.gov

Targeted Synthesis of N-(Phenylmethoxy)-1,5-pentanediamine

The introduction of the phenylmethoxy (benzyloxy) group onto the 1,5-pentanediamine backbone requires a multi-step chemical synthesis that involves selective protection of one of the amino groups, followed by the strategic introduction of the desired moiety.

Selective Amino Group Protection Strategies

To ensure that the phenylmethoxy group is introduced at only one of the two amino groups of 1,5-pentanediamine, a selective protection strategy is necessary. The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. wikipedia.orgtcichemicals.comnih.gov

The reaction involves treating 1,5-pentanediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. wikipedia.org By carefully controlling the stoichiometry of the reagents, it is possible to achieve mono-protection, yielding N-Boc-1,5-pentanediamine. sigmaaldrich.comorganic-chemistry.org This intermediate has one free amino group available for further functionalization, while the other is protected by the BOC group.

Strategic Introduction of the Phenylmethoxy Moiety

The phenylmethoxy group, also known as a benzyloxy group, consists of a benzyl (B1604629) group attached to an oxygen atom. wikipedia.org The introduction of this moiety onto the free amino group of N-Boc-1,5-pentanediamine is a key step. While specific literature detailing the direct synthesis of this compound is limited, the general principles of N-alkylation can be applied.

One common method for forming such a linkage is through nucleophilic substitution, where the amine acts as the nucleophile. For instance, reacting the mono-protected diamine with a benzyl halide (e.g., benzyl bromide) in the presence of a base would lead to the formation of the N-benzyl derivative. Subsequent steps would then be required to introduce the oxygen atom to form the final phenylmethoxy linkage.

A more direct approach could involve reacting the protected diamine with a reagent already containing the phenylmethoxy group. For example, a reaction with a compound like 4-(benzyloxy)benzaldehyde (B125253) followed by a reduction step could be a viable pathway. nih.gov Another strategy might involve the use of O-benzylhydroxylamine hydrochloride in a reaction with a suitable precursor. orgsyn.org

Following the successful introduction of the phenylmethoxy group, the BOC protecting group is removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, to yield the final product, this compound. wikipedia.org

Reaction Intermediates and Pathways in this compound Synthesis

The synthesis of this compound proceeds through a series of well-defined intermediates. The key intermediate, as discussed, is the mono-BOC-protected 1,5-pentanediamine. The formation of this intermediate is crucial for directing the subsequent reaction to the desired nitrogen atom.

The pathway for the introduction of the phenylmethoxy group would likely involve the formation of a new carbon-nitrogen bond. Depending on the specific reagents used, the reaction could proceed through an SN2-type mechanism if a benzyl halide is used. If a reductive amination approach with a benzyloxy-substituted aldehyde is employed, an imine intermediate would be formed, which is then reduced to the final amine.

Organic Transformations and Reactivity of N Phenylmethoxy 1,5 Pentanediamine

Reactivity of Amine Functional Groups

N-(Phenylmethoxy)-1,5-pentanediamine possesses two distinct amine functionalities: a primary aliphatic amine and a benzyloxyamine. This structural feature governs its reactivity, allowing for selective chemical modifications.

Acid-Base Interactions and Salt Formation

As a diamine, this compound readily participates in acid-base reactions. The presence of two basic nitrogen atoms allows for the formation of salts upon treatment with acids. A notable example is the synthesis of this compound dihydrochloride (B599025). This transformation is typically achieved by treating the free base with an acid such as trifluoroacetic acid (TFA) followed by hydrochloric acid (HCl), resulting in the protonation of both amine groups to form the corresponding dihydrochloride salt. google.com This salt form can be advantageous for purification and handling of the compound.

Alkylation Reactions for N-Substituted Derivatives

Acylation Reactions (e.g., N-acylation)

The differential reactivity of the two amine groups in this compound allows for selective N-acylation. The primary amine is generally more nucleophilic and less sterically hindered than the benzyloxyamine, making it the preferred site for acylation under controlled conditions.

A key example of this selectivity is the reaction of this compound with 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON). This reaction, carried out in tetrahydrofuran (B95107) (THF) at 0°C, results in the clean formation of N-(Phenylmethoxy)-N'-tert-butoxycarbonyl-1,5-pentanediamine. google.com In this transformation, the primary amine is selectively protected with a tert-butoxycarbonyl (Boc) group, leaving the benzyloxyamine available for subsequent reactions.

Table 1: Selective Acylation of this compound

| Reactant | Acylating Agent | Product | Reference |

|---|

Coupling Reactions and Linker Chemistry

The bifunctional nature of this compound makes it a valuable component in the construction of larger molecules through coupling reactions, particularly those involving the formation of amide bonds.

Utilization in Succinoyl Linker-Mediated Coupling Reactions

This compound is a key building block in synthetic pathways that utilize succinoyl linkers. Following the selective protection of the primary amine, the remaining benzyloxyamine can be acylated. For instance, N-(Phenylmethoxy)-N'-tert-butoxycarbonyl-1,5-pentanediamine is reacted with succinic anhydride (B1165640) in pyridine. google.com This reaction results in the acylation of the benzyloxyamine, opening the anhydride to form a terminal carboxylic acid. This newly introduced carboxylic acid can then be activated and coupled with another amine-containing molecule, effectively incorporating the succinoyl linker. This sequence can be repeated to build up complex, linear structures, as demonstrated in the synthesis of Desferrioxamine B analogs. google.com

Table 2: Succinoyl Linker Coupling Reaction

| Starting Material | Reagent | Intermediate Product | Application | Reference |

|---|

Mechanistic Insights into Amide Bond Formation

The selective formation of an amide bond at the primary amine of this compound is governed by a combination of electronic and steric factors. The primary amine is more basic and less sterically encumbered than the benzyloxyamine, making it a more potent nucleophile.

The mechanism of selective acylation involves the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate. The stability and subsequent collapse of this intermediate lead to the formation of the amide bond. The high regioselectivity observed in the reaction with BOC-ON is attributed to these intrinsic properties of the diamine. google.com In reactions involving diamines, the second amino group can sometimes act as a base to facilitate the removal of a proton during the reaction, which can influence the reaction rate. nih.gov The presence of the benzyloxy group may also exert an electronic effect, modulating the reactivity of the adjacent nitrogen atom.

Derivatization for Advanced Organic Materials

The bifunctional nature of this compound makes it a candidate for the synthesis of polymers and other advanced materials. The primary amine and the secondary N-benzyloxyamine can undergo various chemical modifications to introduce new functionalities, enabling the creation of materials with tailored properties.

Conversion to Isocyanate Derivatives (e.g., 1,5-Pentamethylene Diisocyanate)

The conversion of diamines to diisocyanates is a fundamental process in the production of polyurethanes. While direct conversion of this compound to a diisocyanate has not been specifically reported, the transformation of the parent diamine, 1,5-pentanediamine (PDA), to 1,5-pentamethylene diisocyanate (PDI) is well-documented and provides a clear precedent.

Two primary routes exist for this conversion: phosgenation and phosgene-free methods.

Phosgenation Route: This traditional industrial method involves the reaction of a diamine with phosgene (B1210022) (COCl₂). The reaction typically proceeds in two steps: first, the formation of a carbamoyl (B1232498) chloride, followed by thermal dehydrochlorination to yield the isocyanate. wikipedia.org For 1,5-pentanediamine, the reaction with phosgene produces 1,5-pentamethylene diisocyanate. researchgate.netgoogle.com This process is highly efficient but involves the use of highly toxic phosgene, prompting the development of safer alternatives. acs.orgnih.gov

Phosgene-Free Routes: In response to the hazards of phosgene, several alternative methods have been developed. One common approach involves the carbonylation of the diamine with a carbonylation agent like dimethyl carbonate or urea, followed by pyrolysis of the resulting carbamate. google.comepo.org For instance, 1,5-pentanediamine can be reacted with a carbonylation agent in the presence of a catalyst to form a 1,5-pentamethylene dicarbamate, which is then thermally decomposed to yield 1,5-pentamethylene diisocyanate. google.comepo.org Another phosgene-free approach is the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis to produce the corresponding isocyanate. google.com

The N-(Phenylmethoxy) group in the target molecule would likely undergo cleavage under the harsh conditions of some of these reactions, particularly high-temperature thermolysis. The N-O bond in N-benzyloxyamines can be cleaved under various conditions, including reductive or oxidative processes. nih.govresearchgate.netutexas.edu Therefore, the direct conversion of this compound to a diisocyanate would require careful selection of reaction conditions to preserve this functionality if desired, or it could be a route to a novel diisocyanate if the benzyloxy group is intentionally removed or transformed.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| 1,5-Pentanediamine | Phosgene | 1,5-Pentamethylene diisocyanate | Phosgenation | researchgate.netgoogle.com |

| 1,5-Pentanediamine | Carbonylation agent, Catalyst | 1,5-Pentamethylene diisocyanate | Phosgene-Free (Carbonylation/Pyrolysis) | google.comepo.org |

| Organic Formamide | Diorganocarbonate | Organic Isocyanate | Phosgene-Free (Thermolysis) | google.com |

Polymerization Reactions (e.g., Free Radical Polymerization of N-(4-vinylbenzyl)-pentane-1,5-diamine dihydrochloride)

The presence of two amine groups makes this compound a potential monomer for step-growth polymerization to form polyamides or polyureas. nih.govresearchgate.net For instance, reaction with a diacid chloride would be expected to yield a polyamide. acs.orgscielo.br The different reactivity of the primary and secondary amines could be exploited to create polymers with specific architectures.

Furthermore, the introduction of a polymerizable group, such as a vinyl group, onto the diamine structure opens the door to chain-growth polymerization. A relevant example is the free radical polymerization of N-(4-vinylbenzyl)-pentane-1,5-diamine dihydrochloride. In this type of reaction, a vinyl monomer is activated by a radical initiator, leading to the formation of a growing polymer chain. researchgate.netyoutube.com The polymerization process consists of initiation, propagation, and termination steps. youtube.com

For a hypothetical derivative of this compound containing a vinylbenzyl group, free radical polymerization would likely proceed in a similar fashion. The rate of polymerization and the molecular weight of the resulting polymer would depend on factors such as monomer concentration, initiator concentration, and temperature. youtube.com

The N-benzyloxy group could potentially influence the polymerization process. The benzylic protons are susceptible to abstraction, which could lead to chain transfer or termination reactions, thereby affecting the molecular weight and properties of the final polymer. The stability of the N-O bond under free radical conditions would also be a critical factor. nih.gov

| Monomer | Polymerization Type | Resulting Polymer | Potential Influencing Factors | Reference(s) |

| Diamine and Diacid Chloride | Step-Growth (Polycondensation) | Polyamide | Monomer reactivity, stoichiometry, solvent | acs.orgscielo.br |

| Diamine and Diisocyanate | Step-Growth (Polyaddition) | Polyurea | Monomer reactivity, stoichiometry, catalyst | researchgate.net |

| N-(4-vinylbenzyl)-pentane-1,5-diamine dihydrochloride | Chain-Growth (Free Radical) | Poly(N-(4-vinylbenzyl)-pentane-1,5-diamine) | Initiator concentration, monomer concentration, temperature | researchgate.net |

Role As a Key Intermediate and Building Block in Complex Chemical Synthesis

Application in Siderophore Total Synthesis

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. nih.gov Their complex structures, often involving hydroxamate or catecholate functional groups linked by polyamide backbones, present significant synthetic challenges. N-(Phenylmethoxy)-1,5-pentanediamine and its parent diamine are key components in the synthesis of both natural siderophores and their synthetic mimics.

Danoxamine is a linear trihydroxamate siderophore that forms a component of the naturally occurring siderophore-drug conjugates, the Salmycins. The total synthesis of Danoxamine has been successfully achieved, featuring N-(benzyloxy)-1,5-pentanediamine as a critical building block. rsc.org In this synthesis, the free primary amine of N-(benzyloxy)-1,5-pentanediamine is coupled with a succinoyl linker. This process is repeated to elongate the molecular backbone. The benzyloxy protecting groups on the hydroxamate precursors are then removed via hydrogenolysis to yield the final natural product, Danoxamine. rsc.org This synthesis highlights the utility of the title compound in creating the specific polyamine framework of the natural product. rsc.org

Table 1: Key Reagents in Danoxamine Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| N-(Benzyloxy)-1,5-pentanediamine | Key building block for the siderophore backbone. rsc.org |

| Succinoyl linker | Connects the diamine units. rsc.org |

| N-(5-Benzyloxypentyl)-O-benzylhydroxylamine | Another hydroxamate-containing building block used in the synthesis. rsc.org |

The design of synthetic siderophore mimics is a major area of research, aimed at creating compounds for iron chelation therapy, developing novel antibiotics (the "Trojan Horse" strategy), and creating diagnostic imaging agents. nih.govnih.gov The 1,5-pentanediamine (cadaverine) scaffold is a common component in these mimics, providing the necessary spacing and flexibility for the chelating groups to coordinate effectively with a metal ion, such as Fe(III).

Two notable examples of such chelators are 5-LICAM and bis(2,3-dihydroxybenzoyl)-1,5-pentanediamine.

bis(2,3-dihydroxybenzoyl)-1,5-pentanediamine: The design of this molecule is straightforward, consisting of two potent iron-chelating catecholamide groups attached to either end of the flexible five-carbon 1,5-pentanediamine linker. Its synthesis involves the acylation of 1,5-pentanediamine with two equivalents of a protected 2,3-dihydroxybenzoic acid derivative, followed by deprotection to reveal the catechol hydroxyl groups. This creates a hexadentate ligand capable of forming a stable complex with ferric iron.

5-LICAM: This is a more complex, macrocyclic catecholate siderophore mimic. The "5-LI" designates the 1,5-pentanediamine linker, and "CAM" refers to the catecholamide chelating groups. The synthesis of such macrocyclic structures often involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, coupling the diamine linkers with catechol units. Peptoid-based siderophore mimics have also been developed using various diamine spacers to create preorganized structures for metal chelation. rsc.org

Contribution to Supramolecular Chemistry and Molecular Architecture

In supramolecular chemistry, non-covalent interactions are used to assemble molecules into larger, well-defined structures. Porous Organic Cages (POCs) are a class of materials constructed from discrete, covalently bonded organic molecules that pack to form porous solids. nih.govnih.gov The choice of building blocks—typically multifunctional aldehydes and amines—is critical to the geometry and properties of the resulting cage.

POCs are most commonly formed through dynamic covalent chemistry, particularly the formation of imine bonds from the condensation of amines and aldehydes. nih.govnih.gov Linear diamines, such as 1,5-pentanediamine, can serve as the "edge" or "linker" components in these constructions. For example, the reaction of a C2-symmetric diamine with a C3-symmetric trialdehyde in a [3+2] condensation reaction can lead to the formation of a trigonal prismatic cage. The 1,5-pentanediamine linker, with its two reactive amine sites, is well-suited for this role. The resulting cage would possess an intrinsic, well-defined void space, and the packing of these individual cage molecules in the solid state can generate a network of pores, making the material useful for applications like gas storage or molecular separations. nih.gov

The geometry of the organic linkers used in POC synthesis is of particular importance. nih.gov The use of rigid linkers, such as p-phenylenediamine, often leads to well-defined, predictable cage geometries. In contrast, the 1,5-pentanediamine linker possesses significant conformational flexibility due to its five-carbon aliphatic chain.

This flexibility can have a profound impact on the outcome of a cage-forming reaction. It may lead to the formation of more dynamic, "fluxional" cages or result in a mixture of cage structures or even polymeric materials instead of discrete cages. However, this flexibility can also be advantageous, allowing the linker to adopt the optimal conformation required to form a thermodynamically stable cage structure that might be inaccessible with a more rigid linker. The flexibility of the linker can influence the final cage's shape, size, and the geometry of its internal cavity, which in turn affects its properties as a host for guest molecules. nih.gov

Broader Applications in Synthetic Organic Chemistry

Beyond its specific use in siderophore and supramolecular chemistry, this compound serves as a valuable intermediate for various other synthetic applications. The core utility stems from its nature as a mono-protected diamine.

This protection strategy allows chemists to perform reactions on the free primary amine without affecting the second nitrogen atom. For instance, the primary amine can be acylated, alkylated, or used in reductive amination, and after this transformation, the benzyloxy group can be removed to liberate the second amine for a subsequent, different reaction. This enables the synthesis of unsymmetrically substituted 1,5-pentanediamine derivatives, which are important building blocks for pharmaceuticals, agrochemicals, and specialty polymers. The parent diamine, 1,5-pentanediamine, is an important monomer used in the production of polyamides like Nylon 5,X. The use of a protected version like this compound allows for the synthesis of modified diamine monomers, which can be incorporated into polymers to tailor their final properties.

Table 2: Summary of Applications

| Field | Specific Application | Role of this compound or its Parent Diamine |

|---|---|---|

| Natural Product Synthesis | Total Synthesis of Danoxamine | Mono-protected building block for stepwise assembly of the siderophore backbone. rsc.org |

| Medicinal Chemistry | Synthesis of Siderophore Mimics | Provides a flexible scaffold to position iron-chelating groups (catecholamides). |

| Supramolecular Chemistry | Porous Organic Cages (POCs) | Acts as a flexible linear linker in the imine-based condensation to form cage structures. nih.govnih.gov |

| Polymer Chemistry | Polyamide Synthesis | Precursor to modified diamine monomers for specialty nylons. |

Role as an Intermediate in Agrochemical, Pharmaceutical, and Dyestuff Fields

While the broader class of diamines, including 1,5-diaminopentane (also known as cadaverine), are recognized as important platform chemicals and intermediates in the polymer industry, specific documented applications of This compound in the agrochemical, pharmaceutical, and dyestuff sectors are not extensively reported in publicly available scientific literature. However, the inherent chemical functionalities of the molecule suggest its potential as a precursor in these fields.

The presence of two primary amine groups, one of which is protected by a benzyloxy group, allows for selective chemical modifications. This differential reactivity is a cornerstone of complex organic synthesis, enabling the sequential introduction of various functional groups. In theory, the unprotected amine could be reacted to build a specific pharmacophore, a chromophore for a dye, or a moiety with agrochemical activity. Subsequently, the removal of the benzyloxy protecting group would unveil the second amine for further chemical elaboration, allowing for the construction of intricate molecular architectures.

Development of Modified Peptides and Pseudopeptides via N-Alkyloxy Functionality

The modification of peptides to enhance their therapeutic properties, such as stability, bioavailability, and receptor affinity, is a significant area of pharmaceutical research. The introduction of non-natural amino acids and the modification of the peptide backbone are common strategies. The N-alkyloxy functionality , such as the N-benzyloxy group present in This compound , is a key feature in the synthesis of modified peptides and pseudopeptides.

The N-benzyloxyamino group can be incorporated into peptide chains, where it can influence the conformational properties of the resulting molecule. The benzyloxy group can be a precursor to an N-hydroxyamino group upon hydrogenolysis, which is a key component of hydroxamic acids. Peptides containing hydroxamic acid moieties are known to be potent inhibitors of various enzymes, including matrix metalloproteinases and histone deacetylases, making them attractive targets for drug development.

Although direct research detailing the use of This compound as a starting material for modified peptides is not prominent, the principles of N-alkyloxy peptide synthesis provide a clear framework for its potential application. The diamine could serve as a scaffold, with one amine group being acylated by an amino acid or peptide fragment, and the N-benzyloxyamine end being incorporated to create a specific modification within a larger peptide or pseudopeptide structure. This approach could lead to novel peptidomimetics with tailored biological activities.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways for N-(Phenylmethoxy)-1,5-pentanediamine

Currently, specific, high-yield, and environmentally benign synthetic methodologies for this compound are not extensively documented in publicly accessible literature. The development of novel synthetic routes is a critical first step towards unlocking its potential. Future research in this area could focus on:

Greener Amine Synthesis: Investigating catalytic routes that minimize waste and avoid hazardous reagents is a key goal of modern chemistry. chem960.com Research could be directed towards the direct amination of precursor molecules using catalysts that operate under mild conditions. rsc.orgst-andrews.ac.ukresearchgate.net The application of green chemistry principles, such as utilizing renewable feedstocks and employing catalytic rather than stoichiometric reagents, would be a significant advancement. chem960.com One potential avenue is the catalytic hydrogenation of dicarboxylic acids or their derivatives in the presence of O-benzylhydroxylamine. rsc.orgst-andrews.ac.ukresearchgate.net

Biocatalytic Approaches: The enzymatic synthesis of diamines, such as cadaverine (B124047) (1,5-pentanediamine), from renewable resources like lysine (B10760008) is a well-established field. acs.orgrsc.orggoogle.com A forward-looking approach would be to explore the possibility of engineering enzymes, such as N-hydroxylases, to selectively install a benzyloxy group onto a diamine scaffold. nih.gov This could provide a highly specific and sustainable route to this compound.

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Strategy | Potential Precursors | Key Advantages |

|---|---|---|

| Catalytic Reductive Amination | Glutaraldehyde, O-Benzylhydroxylamine | Potentially high atom economy, avoidance of protecting groups. |

| Biocatalysis | Cadaverine (from lysine), Benzyl (B1604629) alcohol | High selectivity, use of renewable feedstocks, mild reaction conditions. |

Advanced Applications in Organocatalysis and Green Chemistry Methodologies

The dual amine functionality of this compound makes it an intriguing candidate for applications in organocatalysis. Chiral diamines are well-established as privileged scaffolds in asymmetric catalysis. acs.orgnih.govresearchgate.netnih.govyoutube.com

Bifunctional Catalysis: The presence of both a primary amine and a secondary N-alkoxy amine could allow for bifunctional activation of substrates. The primary amine could engage in enamine or iminium ion formation, while the benzyloxyamine moiety could act as a hydrogen bond donor or a Lewis base, or participate in other non-covalent interactions to control stereochemistry. acs.orgnih.govyoutube.com Research into its efficacy in classic organocatalytic reactions like aldol, Mannich, and Michael additions could reveal novel reactivity and selectivity. acs.orgnih.govyoutube.com

Green Catalytic Processes: The development of recyclable, amine-functionalized fiber catalysts for reactions in water highlights a sustainable approach. glpbio.com Future work could explore immobilizing this compound onto solid supports to create heterogeneous organocatalysts. Such catalysts would be easily separable from the reaction mixture, allowing for recycling and reducing waste, which are key tenets of green chemistry. glpbio.com

Development of Next-Generation Ligands and Materials Utilizing the this compound Scaffold

The coordination chemistry of diamines is vast, and the introduction of an N-benzyloxy group offers a unique modification to the ligand's electronic and steric properties.

Novel Ligand Design: Diamines are fundamental ligands in coordination chemistry and catalysis. rsc.org The this compound scaffold could be used to create novel ligands for transition metal catalysis. The N-O bond introduces a different electronic environment compared to traditional N,N-diamines, which could influence the catalytic activity and selectivity of the resulting metal complexes. researchgate.net

Metal-Organic Frameworks (MOFs): Amide-functionalized MOFs have shown morphology-dependent catalytic activity. rsc.org By derivatizing the primary amine of this compound into an amide, it could be incorporated as a linker in the synthesis of new MOFs. The benzyloxy group would project into the pores of the framework, potentially influencing substrate binding and catalytic performance. rsc.org

Integration in Hybrid Material Systems and Functional Polymers

The structure of this compound makes it a versatile building block for the creation of advanced polymers and hybrid materials.

Functional Polymer Synthesis: Polyamides and polyurethanes are often synthesized from diamine monomers. google.comgoogle.com this compound could be used as a specialty monomer to introduce the N-benzyloxy functionality into polymer chains. This could impart unique properties, such as altered thermal stability, solubility, or the ability to undergo specific post-polymerization modifications. The use of diamine linkers is a known strategy in the synthesis of complex polymer architectures like dendrimers. youtube.com

Cross-linking Applications: Cross-linkers are crucial for enhancing the mechanical and thermal properties of polymers. chempoint.comstackexchange.comquora.com The two amine groups of this compound could be used to cross-link polymer chains. The benzyloxy group would remain as a pendant functionality, potentially allowing for further reactions or influencing the material's bulk properties. The introduction of specific linkers can have a significant impact on a material's resistance to tearing. mit.edu

Design of Targeted Chemical Probes and Reagents Based on its Structure

The development of molecular probes for biological imaging and detection is a rapidly advancing field. chempoint.comepa.govrsc.org The structural motifs within this compound provide a foundation for the design of such tools.

Intermediate for Labeled Compounds: One of the known, albeit limited, applications of this compound is as an intermediate in the synthesis of a labeled version of Deferoxamine, an iron chelator. lookchem.com This points to its utility in creating isotopically labeled standards for analytical and research purposes.

Reagents for Bioconjugation: The amine groups can be reacted with various electrophiles, making this compound a potential linker molecule for bioconjugation. For example, it could be used to connect a targeting moiety to a payload, such as a drug or an imaging agent.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Deferoxamine-d7 TFA Salt |

| Deferoxamine |

| Cadaverine (1,5-pentanediamine) |

| O-Benzylhydroxylamine |

| Glutaraldehyde |

Q & A

Q. What are the key physicochemical properties of 1,5-pentanediamine relevant to polymer synthesis?

- Methodological Answer : The compound’s boiling point (178–180°C), melting point (9–180°C), and hygroscopic nature (evident in crystal structure studies) significantly influence its handling and reactivity in polymer synthesis. Its dual amine groups enable crosslinking in polyamides, while its toxicity (similar to putrescine) necessitates safety protocols during lab use . Thermal stability is critical, as shown by TGA/DSC decomposition begins at ~341 K, with major weight loss at 420 K, impacting polymerization temperature optimization .

Q. What standard methods are used to synthesize and characterize 1,5-pentanediamine-based coordination complexes?

- Methodological Answer : Coordination complexes (e.g., with cadmium or tellurium) are synthesized via stoichiometric reactions in HCl solutions, followed by slow evaporation for crystal growth. Structural characterization employs X-ray diffraction (XRD) to analyze hydrogen bonding patterns (e.g., Te–Cl bonds: 2.451–2.623 Å) and layer alternation in crystal lattices. Protective coatings like perfluoropolyether are applied to prevent hygroscopic crystal degradation during XRD .

Advanced Research Questions

Q. How can contradictory data between FTIR reactivity and GPC molecular weight trends in polymerization of N,N’-bis(chloroacetyl)-1,5-pentanediamine be resolved?

- Methodological Answer : Discrepancies arise when higher monomer ratios slow molecular weight (Mw) growth despite FTIR indicating similar reactivity. This is attributed to lab-scale agitation limitations reducing molecular mobility. Researchers should combine real-time FTIR with rheological studies to monitor viscosity changes and use controlled-flow reactors to minimize agitation artifacts. Reprecipitation of polymers (as in GPC chromatograms) helps isolate pure samples for accurate Mw analysis .

Q. What strategies improve microbial fermentation efficiency for 1,5-pentanediamine production, considering pH sensitivity of L-lysine decarboxylase (LDC)?

- Methodological Answer : LDC activity declines at pH > 6.0 due to proton consumption. Solutions include:

- Enzyme Engineering : Use acid-tolerant LDC variants from Hafnia alvei (optimum pH 6.5) or directed evolution to enhance stability .

- pH Control : Implement fed-batch fermentation with automated pH adjustment using organic acids.

- Strain Optimization : Overexpress cadA or ldcC genes in Corynebacterium glutamicum with PLP cofactor supplementation, achieving yields up to 63.9 g L⁻¹ .

Q. How does polymorphism in 1,5-pentanediamine oxalate affect nylon polymer properties?

- Methodological Answer : The anhydrate and dihydrate forms of 1,5-pentanediamine oxalate exhibit distinct crystal structures, influencing polymerization kinetics and polymer crystallinity. Anhydrate monomers yield polymers with higher thermal stability (DSC shows sharper melting peaks), while dihydrates produce more flexible chains due to water-mediated hydrogen bonding. Researchers should use XRD and DSC to pre-screen monomer polymorphs and select solvent systems that stabilize the desired form .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.